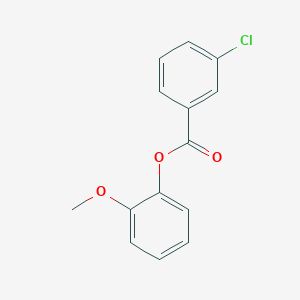
2-Methoxyphenyl 3-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyphenyl 3-chlorobenzoate, also known as O-Methyl 3-Chlorobenzoate, is a chemical compound used in various scientific research applications. It is a white crystalline powder with a molecular weight of 216.64 g/mol. This compound is synthesized through a simple reaction process and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-Methoxyphenyl 3-chlorobenzoate is not fully understood. However, it is believed to exert its biological activity through the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the growth of cancer cells and has been studied for its potential as an anticancer agent.
Biochemical and Physiological Effects:
2-Methoxyphenyl 3-chlorobenzoate has been shown to have various biochemical and physiological effects. It has been studied for its potential as an anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines. This compound has also been studied for its potential as an antioxidant and has been shown to scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methoxyphenyl 3-chlorobenzoate in lab experiments include its ease of synthesis and its versatility as a starting material for the synthesis of various biologically active compounds. However, the limitations of this compound include its low solubility in water and its potential toxicity.
Direcciones Futuras
There are many future directions for the study of 2-Methoxyphenyl 3-chlorobenzoate. One potential direction is the synthesis of new biologically active compounds using this compound as a starting material. Another direction is the study of the mechanism of action of this compound and its potential as an anticancer agent. Additionally, further studies could be conducted to investigate the potential of this compound as an anti-inflammatory and antioxidant agent.
Conclusion:
In conclusion, 2-Methoxyphenyl 3-chlorobenzoate is a chemical compound that has been extensively studied for its scientific research applications. It is synthesized through a simple reaction process and has been used as a starting material for the synthesis of various biologically active compounds. This compound has been shown to have various biochemical and physiological effects and has been studied for its potential as an anticancer, anti-inflammatory, and antioxidant agent. There are many future directions for the study of this compound, and further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-Methoxyphenyl 3-chlorobenzoate is a straightforward process that involves the reaction of 3-chlorobenzoic acid with methanol and sulfuric acid. The reaction is carried out under reflux conditions, and the product is obtained through crystallization. This synthesis method is widely used in laboratories and has been optimized for high yields.
Aplicaciones Científicas De Investigación
2-Methoxyphenyl 3-chlorobenzoate has been extensively studied for its scientific research applications. It is commonly used as a starting material for the synthesis of various biologically active compounds. This compound has been used in the synthesis of antifungal, antibacterial, and anticancer agents.
Propiedades
Fórmula molecular |
C14H11ClO3 |
|---|---|
Peso molecular |
262.69 g/mol |
Nombre IUPAC |
(2-methoxyphenyl) 3-chlorobenzoate |
InChI |
InChI=1S/C14H11ClO3/c1-17-12-7-2-3-8-13(12)18-14(16)10-5-4-6-11(15)9-10/h2-9H,1H3 |
Clave InChI |
JXYPHXZUDGDRMG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC(=O)C2=CC(=CC=C2)Cl |
SMILES canónico |
COC1=CC=CC=C1OC(=O)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-chlorophenyl)-N-[4-(2-phenylvinyl)phenyl]-2-furamide](/img/structure/B285839.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-methoxybenzamide](/img/structure/B285842.png)
![2-(2-methyl-1H-benzimidazol-1-yl)-1-[(3-methylphenoxy)methyl]ethyl acetate](/img/structure/B285846.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285848.png)
![4-[(tert-butylamino)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285851.png)




![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285858.png)
![5-(4-Fluorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B285865.png)
![2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B285872.png)

![ethyl 4-[({[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B285879.png)